molecular formula C4H4N2O3 B1296743 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid CAS No. 58677-34-2

4-Methyl-1,2,5-oxadiazole-3-carboxylic acid

Cat. No. B1296743
CAS RN: 58677-34-2
M. Wt: 128.09 g/mol
InChI Key: GAIAHHRZVGJYQW-UHFFFAOYSA-N
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Description

“4-Methyl-1,2,5-oxadiazole-3-carboxylic acid” is a chemical compound with the molecular formula C4H4N2O3 . It is used in the field of chemistry for various purposes.


Synthesis Analysis

The synthesis of “4-Methyl-1,2,5-oxadiazole-3-carboxylic acid” and its derivatives involves several steps. The yield is approximately 80.80%, and the product appears as yellow crystals .


Molecular Structure Analysis

The molecular structure of “4-Methyl-1,2,5-oxadiazole-3-carboxylic acid” is characterized by several features. The molecular weight is 128.09 g/mol. The compound has one hydrogen bond donor and five hydrogen bond acceptors .


Chemical Reactions Analysis

The chemical reactions involving “4-Methyl-1,2,5-oxadiazole-3-carboxylic acid” are complex and involve several steps. The reactions are characterized by the formation of electrophilic nitrogen species .


Physical And Chemical Properties Analysis

“4-Methyl-1,2,5-oxadiazole-3-carboxylic acid” has several physical and chemical properties. It has a molecular weight of 128.09 g/mol, a topological polar surface area of 76.2 Ų, and a complexity of 127 .

Scientific Research Applications

Synthesis and Structural Analysis

4-Methyl-1,2,5-oxadiazole-3-carboxylic acid has been utilized in the synthesis of various compounds. For instance, Willer et al. (2013) reported the synthesis and crystal structure analysis of derivatives of 1,2,5-oxadiazole-3-carboxylic acid using X-ray crystallography. These derivatives demonstrated unique crystal structures and densities, contributing to the understanding of the properties of ortho-aminocarboxylic acids (Willer, Storey, Deschamps & Frisch, 2013).

Bioisosterism and Pharmacological Characterization

The hydroxy-1,2,5-oxadiazolyl moiety, closely related to 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, has been studied as a bioisoster for carboxyl groups in pharmacology. Lolli et al. (2006) synthesized compounds to investigate this moiety as a bioisoster for GABA receptors. Their research found that these compounds exhibited properties akin to GABA, demonstrating potential applications in neuropharmacology (Lolli et al., 2006).

Antihypertensive Activity

Santilli and Morris (1979) synthesized derivatives of 1,2,4-oxadiazole-5-carboxylic acid, which is structurally similar to 4-methyl-1,2,5-oxadiazole-3-carboxylic acid. One of these derivatives showed promising antihypertensive activity in animal models. This suggests potential applications in the development of antihypertensive drugs (Santilli & Morris, 1979).

Energetic Material Development

The derivatives of 3-methyl-1,2,5-oxadiazole, including those with a 4-methyl-1,2,5-oxadiazole-3-carboxylate structure, have been explored for use in energetic materials. Xu et al. (2018) synthesized and characterized such compounds, focusing on their physicochemical and energetic properties. These studies are crucial in the development of new, high-performance energetic materials (Xu, Yang & Cheng, 2018).

Antibacterial Applications

The synthesis of 1,2,4-triazole-3-carboxylic acid derivatives, including those related to 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, has been reported for their antibacterial properties. Brahmayya et al. (2018) explored the antibacterial activity of these synthesized compounds, highlighting their potential in combating bacterial infections (Brahmayya et al., 2018).

Rapid Synthesis Techniques

The efficiency in synthesizing oxadiazole derivatives has been a focus of research. Wang et al. (2005) developed a rapid and efficient method for synthesizing 1,2,4-oxadiazoles from carboxylic acids, which could potentially include 4-methyl-1,2,5-oxadiazole-3-carboxylic acid. This technique is significant for expediting the production of these compounds (Wang, Miller, Sauer & Djurić, 2005).

Future Directions

The future directions for the study of “4-Methyl-1,2,5-oxadiazole-3-carboxylic acid” involve further exploration of its synthesis, characterization, and potential applications .

properties

IUPAC Name

4-methyl-1,2,5-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c1-2-3(4(7)8)6-9-5-2/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIAHHRZVGJYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00310934
Record name 4-methyl-1,2,5-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,2,5-oxadiazole-3-carboxylic acid

CAS RN

58677-34-2
Record name 58677-34-2
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Record name 4-methyl-1,2,5-oxadiazole-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Xu, H Yang, G Cheng - Journal of Energetic Materials, 2018 - Taylor & Francis
Two derivatives of 3-methyl-1,2,5-oxadiazole 2-oxide, (E) 4-methyl-1,2,5-oxadiazole-3-carboxaldehyde 5-oxide (2,4,6-trinitrophenyl)hydrazone (1) and 2,2,2-trinitroethyl 4-methyl-1,2,5-…
Number of citations: 5 www.tandfonline.com
黄耀, 黄琪, 金波, 彭汝芳 - 西南科技大学学报(自然科学版), 2020
Number of citations: 0

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